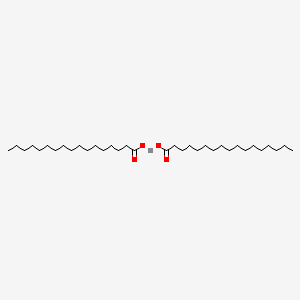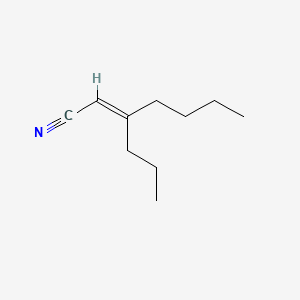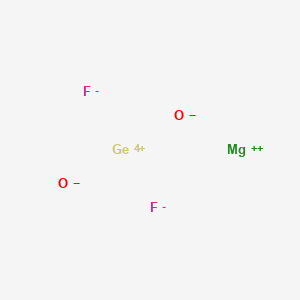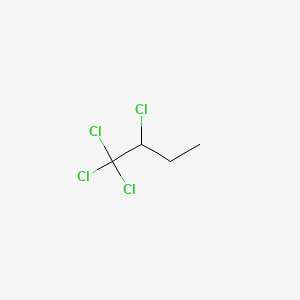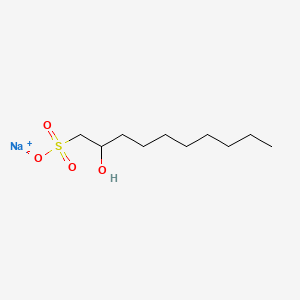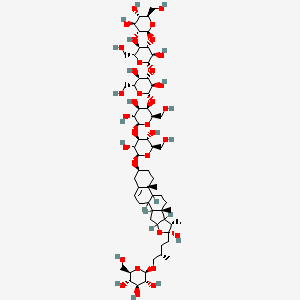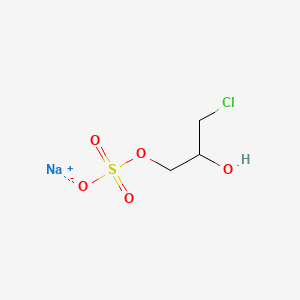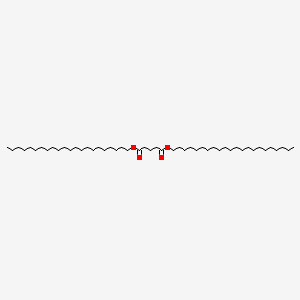
Didocosyl glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didocosyl glutarate is a chemical compound with the molecular formula C₄₉H₉₆O₄ and a molecular weight of 749.2841 g/mol . It is a type of ester formed from the reaction of glutaric acid and didocosanol. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didocosyl glutarate can be synthesized through the esterification reaction between glutaric acid and didocosanol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated, and the water formed is continuously removed. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Didocosyl glutarate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into glutaric acid and didocosanol.
Oxidation: Under strong oxidizing conditions, the ester bond in this compound can be cleaved, leading to the formation of glutaric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Glutaric acid and didocosanol.
Oxidation: Glutaric acid and other oxidation products.
Reduction: Corresponding alcohols.
Scientific Research Applications
Didocosyl glutarate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its unique chemical properties
Mechanism of Action
The mechanism of action of didocosyl glutarate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release glutaric acid and didocosanol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: A dicarboxylic acid that is structurally similar to the glutarate moiety in didocosyl glutarate.
Didocosanol: A long-chain alcohol that forms the alcohol component of this compound.
Other esters of glutaric acid: Compounds such as dibutyl glutarate and diethyl glutarate, which have similar ester structures but different alcohol components.
Uniqueness
This compound is unique due to its long-chain alcohol component, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain esters, such as in the production of lubricants and plasticizers .
Properties
CAS No. |
94278-09-8 |
|---|---|
Molecular Formula |
C49H96O4 |
Molecular Weight |
749.3 g/mol |
IUPAC Name |
didocosyl pentanedioate |
InChI |
InChI=1S/C49H96O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46-52-48(50)44-43-45-49(51)53-47-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-47H2,1-2H3 |
InChI Key |
QUDHBLCQVPDDJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


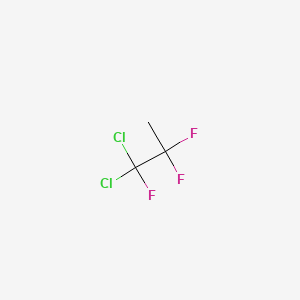
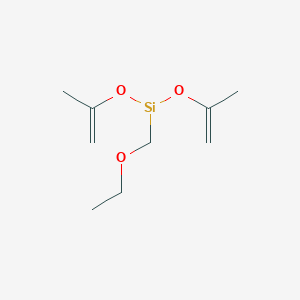
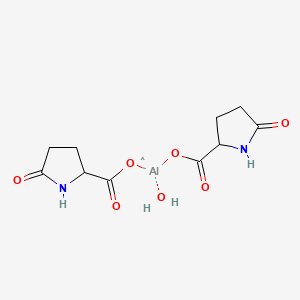

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)

